6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
- This compound is a complex heterocyclic molecule with a diverse range of applications. Let’s break it down:
Name: 6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxo-4H-chromene-2-carboxamide.
Structure: It contains a chromene ring, a benzothiazole moiety, and a carboxamide group.
Purpose: It’s used in various scientific fields due to its unique properties.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential bioactivity (e.g., antimicrobial, antitumor).
Medicine: May have pharmacological applications.
Industry: Used in the development of novel materials.
Mechanism of Action
Targets: It likely interacts with specific cellular receptors or enzymes.
Pathways: Further research is needed to elucidate the exact pathways.
Comparison with Similar Compounds
Uniqueness: Its combination of chromene and benzothiazole moieties sets it apart.
Similar Compounds:
Properties
Molecular Formula |
C18H10ClFN2O3S |
---|---|
Molecular Weight |
388.8 g/mol |
IUPAC Name |
6-chloro-N-(6-fluoro-1,3-benzothiazol-2-yl)-7-methyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H10ClFN2O3S/c1-8-4-14-10(6-11(8)19)13(23)7-15(25-14)17(24)22-18-21-12-3-2-9(20)5-16(12)26-18/h2-7H,1H3,(H,21,22,24) |
InChI Key |
LTIUQBWTQCDZRU-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1Cl)C(=O)C=C(O2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Origin of Product |
United States |
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